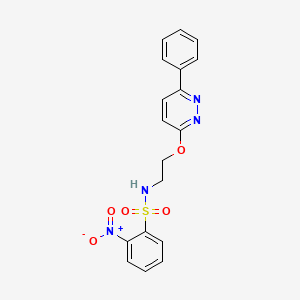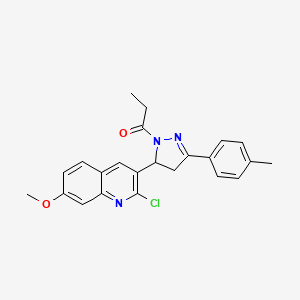
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader category of chemicals that have been synthesized and characterized for their potential in scientific research. For example, studies have demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. These compounds, characterized by spectroscopic methods and, for some, X-ray crystallography, showed promising antimicrobial properties, with certain derivatives being particularly potent against bacterial and fungal strains. The synthesis process highlights the structural significance of the methoxy substitution, which contributed to moderate antioxidant activity (R. Prasath et al., 2015).
Applications in Material Science
Derivatives of the compound have been evaluated for their effectiveness as antioxidants in lubricating greases. The antioxidant efficiency of these compounds was demonstrated through a series of standardized tests, revealing that the structural variations significantly influence their performance in preventing oxidation (Modather F. Hussein et al., 2016).
Biological and Antimicrobial Activity
The novel synthesis of compounds containing the quinolinone and pyrazoline structures has been linked to significant antimicrobial activity. For instance, a study synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating potent antibacterial and antifungal activities against a range of microbial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (N. Desai et al., 2016).
Antioxidant Properties
Another study focused on the antioxidant properties of similar compounds, suggesting their potential in creating more effective antioxidant agents. The research involved synthesizing and characterizing these compounds, followed by in vitro tests to evaluate their antioxidant capabilities. Such studies are crucial for understanding how structural elements of these compounds contribute to their efficacy as antioxidants (M. Hassan & Hany M Hassanin, 2017).
Propiedades
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-22(28)27-21(13-20(26-27)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)25-23(18)24/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRJHLNSPGJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
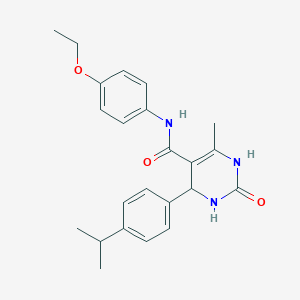
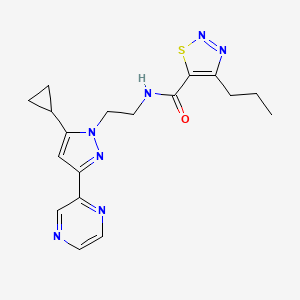
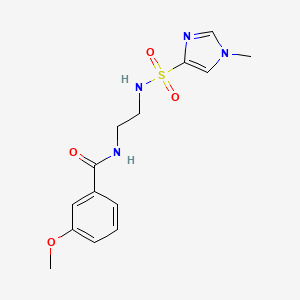


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2416238.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2416240.png)
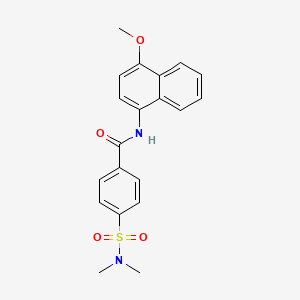
methanone](/img/structure/B2416242.png)

